Ticlopidine-d6 Hydrochloride
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Overview
Description
Ticlopidine-d6 Hydrochloride is a deuterated form of Ticlopidine Hydrochloride, which is a platelet aggregation inhibitor. This compound is used in scientific research to study the pharmacokinetics and metabolism of Ticlopidine. The deuterium atoms in this compound make it useful in mass spectrometry studies, as they provide a distinct signal that can be easily differentiated from the non-deuterated form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ticlopidine-d6 Hydrochloride involves the incorporation of deuterium atoms into the Ticlopidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2-chlorobenzyl chloride with deuterated thiophene, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as deuterium exchange reactions, purification by crystallization, and quality control using analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Ticlopidine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the thioether form.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted derivatives of this compound.
Scientific Research Applications
Ticlopidine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:
Biology: Employed in studies to understand the metabolism and pharmacokinetics of Ticlopidine.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to non-deuterated Ticlopidine.
Industry: Utilized in the development of new antiplatelet drugs and in quality control processes.
Mechanism of Action
Ticlopidine-d6 Hydrochloride, like its non-deuterated counterpart, inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on the surface of platelets . This prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. The deuterium atoms do not significantly alter the mechanism of action but provide a useful tool for tracking the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine derivative that inhibits platelet aggregation by a similar mechanism.
Prasugrel: A more potent thienopyridine with a faster onset of action.
Ticagrelor: A non-thienopyridine antiplatelet drug that also targets the ADP receptor but has a different chemical structure.
Uniqueness
Ticlopidine-d6 Hydrochloride is unique due to the presence of deuterium atoms, which make it particularly valuable in research applications involving mass spectrometry. This allows for precise tracking and quantification of the compound in complex biological matrices, providing insights into its pharmacokinetics and metabolism that are not easily achievable with non-deuterated forms.
Properties
Molecular Formula |
C14H15Cl2NS |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)-dideuteriomethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D,9D2; |
InChI Key |
MTKNGOHFNXIVOS-WYYKMVOGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.